1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone
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Overview
Description
1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone is a complex organic compound that features a benzimidazole moiety, a pyrrolidine ring, and a thiophene group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of action
Imidazole-containing compounds, which this compound is a part of, are known to have a broad range of chemical and biological properties . They have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the targets of “1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone” could be one or more proteins involved in these pathways.
Mode of action
Imidazole derivatives often interact with their targets by forming hydrogen bonds, due to the presence of nitrogen atoms in the imidazole ring .
Biochemical pathways
Without specific studies on “this compound”, it’s hard to say which biochemical pathways it affects. Given the wide range of activities of imidazole derivatives, it could potentially affect multiple pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents, which could potentially affect their absorption and distribution .
Action environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH and temperature. Imidazole compounds are amphoteric in nature, showing both acidic and basic properties, which could potentially affect their action in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring can be introduced via a cyclization reaction involving appropriate precursors . The thiophene group is then attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzimidazole and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(1H-benzo[d]imidazol-2-yl)propyl)-3-(thiophen-2-yl)urea .
- 1-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-3-(thiophen-2-yl)urea .
Uniqueness
1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-[5-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(22)16-6-7-17(24-16)18(23)20-9-8-13(10-20)21-11-19-14-4-2-3-5-15(14)21/h2-7,11,13H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGXBRACAXAWAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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